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Introduction and Rationale

Glioblastoma (GBM) is the most common and aggressive primary malignant brain tumor in adults,
classified as a CNS WHO Grade IV tumor. The current standard of care, involving maximal safe surgical
resection, radiotherapy, and temozolomide chemotherapy, yields a poor median overall survival of
approximately 15-23 months and a five-year survival rate of less than 6% [1] [2]. Epidermal Growth
Factor Receptor (EGFR) gene amplification is one of the most frequent genomic alterations in GBM,
identified in approximately half of all cases, making it a compelling therapeutic target [3]. However, the
primary obstacle in targeting CNS tumors has been the blood-brain barrier (BBB), which prevents most
conventional and targeted therapeutics, including first-generation EGFR inhibitors, from reaching effective
concentrations in the brain [1] [3]. Epitinib (HMPL-813) was designed to address this critical limitation. As
a potent and highly selective oral EGFR inhibitor, its key differentiating feature is its ability to effectively
penetrate the BBB, thereby potentially inhibiting the EGFR-driven signaling pathways that contribute to
GBM pathogenesis [3] [4].

Preclinical and Clinical Summary

Epitinib has demonstrated promising BBB penetration and efficacy in preclinical models and early clinical

studies. In a Phase Ib trial involving non-small cell lung cancer (NSCLC) patients with brain metastases—a
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population sharing the challenge of treating intracranial disease—epitinib showed an encouraging objective
response rate (ORR) of 70% in the brain for EGFR-mutant, treatment-naive patients who were c-MET
negative [3]. This clinical evidence supported its further investigation in primary brain tumors. The drug's
profile suggests it is a candidate for treating GBM patients whose tumors harbor EGFR amplification, a

population that currently lacks effective targeted treatment options [4].

Table: Key Characteristics of Epitinib (HMPL-813)

Feature Description

Drug Name Epitinib (HMPL-813)

Target Epidermal Growth Factor Receptor (EGFR)

Key Property Optimized for blood-brain barrier (BBB) penetration

Proposed Mechanism Potent and selective inhibition of EGFR tyrosine kinase, disrupting

downstream oncogenic signaling

Development Stage for Phase Ib/Il (Status: Unknown)
GBM

Primary Indication (in EGFR-amplified recurrent Glioblastoma
Trial)

Table: Clinical Trial Design for Epitinib in GBM (NCT03231501)

Trial Element Description
Phase b/l
Study Design Multi-center, single-arm, open-label

Patient Population Histologically confirmed GBM with EGFR gene amplification; prior standard
treatment failed or no standard treatment exists

Intervention Epitinib succinate, orally once daily (120 mg or 160 mg in 28-day cycles)
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Trial Element Description

Primary Endpoint  Objective Response Rate (ORR) per Response Assessment in Neuro-Oncology
(RANO) criteria

Key Eligibility Age 218; ECOG score <2; clearly measurable lesions
Sample Size 35 patients (using Simon two-stage design)
(Planned)

Proposed Treatment Regimen and Monitoring

Based on the clinical trial protocol, the following regimen is proposed for application in a research setting.

Dosing and Administration

e Drug Form: Epitinib succinate.

¢ Recommended Dose: 160 mg orally, once daily. A 120 mg dose was also explored [4].

¢ Dosing Schedule: Administered continuously in 28-day cycles until disease progression per RANO
criteria or unacceptable toxicity [4].

¢ Administration: Can be taken with or without food.

Patient Selection and Baseline Assessments

Pre-therapy evaluation is critical for identifying eligible patients and establishing a baseline.

e Confirmation of Diagnosis: Histopathological confirmation of glioblastoma (IDH-wildtype) is
required.

¢ Molecular Screening: EGFR gene amplification must be confirmed via fluorescence in situ
hybridization (FISH) or next-generation sequencing (NGS) from tumor tissue.

¢ Radiological Assessment: Baseline brain MRI with contrast must be performed within 21 days prior
to treatment initiation. Tumor lesions must be clearly measurable according to RANO criteria [4].

¢ Clinical Status: Patients should have an ECOG Performance Status of 0-2 and adequate bone
marrow, hepatic, and renal function.
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Response and Safety Monitoring

o Efficacy Monitoring: Brain MRI with contrast should be performed every 8 weeks (or every 2 cycles)
to assess tumor response according to RANO criteria. More frequent assessments may be warranted

in rapid progressors.

¢ Safety Monitoring: Regular clinical evaluations and laboratory tests (complete blood count,
comprehensive metabolic panel) should be conducted at the beginning of each cycle and as clinically
indicated. Specific attention should be paid to known EGFR-TKI class effects, such as skin rash and

diarrhea.

The following diagram illustrates the proposed mechanism of action of epitinib in an EGFR-amplified

glioblastoma cell.
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Experimental Protocol for Key Assays

This section outlines detailed methodologies for critical experiments used in the epitinib clinical trial.

Protocol: Detection of EGFR Amplification by FISH

1. Objective: To identify glioblastoma patients with EGFR gene amplification for enrollment in the epitinib

trial. 2. Materials:

¢ Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 um thick).
e EGFR SpectrumOrange/CEP 7 SpectrumGreen FISH probe.

e Hybridization buffer.

¢ Fluorescence microscope with appropriate filters. 3. Procedure:

o 3.1 Deparaffinization and Hydration: Bake slides at 56°C for 1 hour. Deparaffinize in xylene
and hydrate through an ethanol series.

o 3.2 Pretreatment and Digestion: Immerse slides in pretreatment solution at 80°C for 30
minutes, then rinse. Incubate with protease solution at 37°C for 30 minutes.

o 3.3 Denaturation and Hybridization: Apply the FISH probe mixture to the target area. Co-
denature slides and probe at 73°C for 5 minutes, then hybridize at 37°C in a humidified
chamber for 16-20 hours.

o 3.4 Post-Hybridization Wash: Wash slides in 2x SSC/0.3% NP-40 at 73°C for 2 minutes, then
air dry in the dark.

o 3.5 Counterstaining and Mounting: Counterstain with DAPI and apply a coverslip. 4.
Analysis:

e Score a minimum of 50 non-overlapping tumor cell nuclei.
¢ Calculate the EGFR-to-CEP7 signal ratio.
¢ Interpretation: An EGFR/ICEP?7 ratio = 2.0 is considered positive for gene amplification [4].

Protocol: Tumor Response Assessment by RANO Criteria

1. Objective: To standardize the evaluation of radiographic response to epitinib therapy in glioblastoma

patients. 2. Materials:

¢ Serial brain MRI scans (T1-weighted pre- and post-contrast, T2-weighted/FLAIR).
e Access to neuroradiology software for linear measurement. 3. Procedure:
o 3.1 Baseline Scan: Obtain a MRI within 21 days prior to initiating therapy. Identify and
measure all measurable lesions (typically defined as lesions with >10mm in perpendicular
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diameters on post-contrast T1-weighted images).
o 3.2 Follow-up Scans: Perform MRI every 8 weeks. Consistently measure the same lesions
identified at baseline.
o 3.3 Corticosteroid Use: Record the patient's steroid dose at the time of each scan, as it
influences the assessment of neurologic status. 4. Analysis and Criteria:
e Complete Response (CR): Disappearance of all enhancing disease, stable or improved T2/FLAIR,
off corticosteroids, and neurologically stable or improved.
¢ Partial Response (PR): >50% decrease in the sum of products of perpendicular diameters of
enhancing lesions, stable or improved T2/FLAIR, steroid dose stable or reduced, and neurologically
stable or improved.
o Stable Disease (SD): Does not qualify for CR, PR, or PD.
e Progressive Disease (PD): >25% increase in the sum of enhancing lesions, significant increase in
T2/FLAIR non-enhancing disease, any new lesion, or clear clinical deterioration [4].

Conclusion and Development Status

Epitinib represents a rational therapeutic approach for a major molecular subset of glioblastoma patients by
directly targeting the challenge of BBB penetration that has hampered previous EGFR-targeted agents. The
proof-of-concept Phase Ib/IT trial (NCT03231501) was designed to evaluate the efficacy and safety of
epitinib monotherapy in patients with EGFR-amplified, recurrent GBM [4]. However, the current status of
this clinical trial and the overall development of epitinib for glioblastoma is listed as "unknown" [4].
No recent results or updates from this trial were found in the public domain. Researchers are strongly
advised to consult current clinical trial registries or contact the sponsor, Hutchison MediPharma Limited, for

the most recent development status and data availability.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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